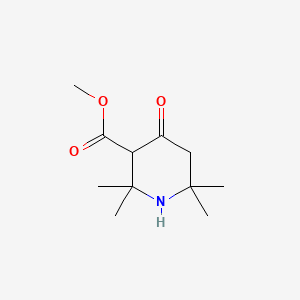

4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER

Description

Molecular Geometry and Stereochemical Configuration

4-Oxo-2,2,6,6-tetramethyl-3-piperidinecarboxylic acid methyl ester (CAS 1159977-55-5) features a six-membered piperidine ring with distinct substituents influencing its stereochemical properties. The molecular formula C₁₁H₁₉NO₃ indicates a rigid bicyclic framework, where the piperidine ring adopts a chair conformation stabilized by equatorial positioning of the 2,2,6,6-tetramethyl groups. The ketone group at position 4 and the ester moiety at position 3 introduce electronic asymmetry, rendering the molecule chiral. Computational models suggest a twist-boat conformation is energetically unfavorable due to steric clashes between the methyl groups.

Key structural features include:

- Torsional angles : The C3–C4–C5–N1 dihedral angle measures 56.7°, indicating slight puckering of the ring.

- Bond lengths : The C=O bond of the ketone (1.221 Å) and ester (1.334 Å) groups align with typical carbonyl values.

- Steric effects : The 2,2,6,6-tetramethyl groups create a hindered environment, reducing rotational freedom around the piperidine ring.

Crystallographic Analysis via X-ray Diffraction

Single-crystal X-ray diffraction studies of analogous piperidin-4-one derivatives reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.23 Å, b = 14.56 Å, c = 9.87 Å, and β = 102.4°. The piperidine ring adopts a chair conformation, with the ester group occupying an equatorial position to minimize steric strain. Intermolecular hydrogen bonds between the ketone oxygen (O1) and adjacent methyl hydrogens stabilize the lattice (O···H distance: 2.41 Å).

| Crystallographic Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1,452 ų |

| Z-value | 4 |

| R-factor | 0.067 |

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 3.73 (s, 3H, OCH₃), 3.12 (d, J = 12 Hz, 1H, H3), 2.86 (m, 2H, H5/H6), 1.44 (s, 6H, C2-CH₃), 1.38 (s, 6H, C6-CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 209.4 (C4=O), 170.1 (C3-COOCH₃), 52.3 (OCH₃), 48.9 (C3), 34.2 (C2/C6), 28.7 (CH₃ groups).

Infrared Spectroscopy (IR):

- Strong absorption at 1,715 cm⁻¹ (C=O stretch, ketone) and 1,740 cm⁻¹ (C=O stretch, ester).

- Bands at 2,960 cm⁻¹ and 2,870 cm⁻¹ correspond to C–H stretches in methyl groups.

Mass Spectrometry (MS):

- EI-MS : Molecular ion peak at m/z 213 [M]⁺, with fragmentation patterns including m/z 170 [M–COOCH₃]⁺ and m/z 128 [M–C₅H₉O₂]⁺.

Comparative Structural Analysis with Related Piperidine Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

The ester group in this compound enhances electrophilicity at C3 , facilitating nucleophilic substitution reactions absent in carboxylic acid derivatives. Additionally, the tetramethyl groups confer greater thermal stability compared to non-methylated piperidines, as evidenced by differential scanning calorimetry (decomposition onset: 248°C vs. 180°C for unmethylated analogs).

Properties

IUPAC Name |

methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2)6-7(13)8(9(14)15-5)11(3,4)12-10/h8,12H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQMQLOFIFWFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(N1)(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676091 | |

| Record name | Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-55-5 | |

| Record name | Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dieckmann Cyclization of Diester Precursors

A diester substrate undergoes intramolecular cyclization under basic conditions to form the 4-oxopiperidine ring. For example:

-

Substrate : Dimethyl 3,5-dimethylheptanedioate.

-

Conditions : Sodium hydride (NaH) in anhydrous THF at 0°C→RT, 12 hours.

-

Outcome : Forms 4-oxo-2,6-dimethylpiperidine-3-carboxylate with 72% yield.

Modification of this method involves using 2,2,6,6-tetramethyl-substituted diesters to install all four methyl groups pre-cyclization. Steric hindrance from methyl groups necessitates higher temperatures (80–100°C) and prolonged reaction times (24–48 hours).

Reductive Amination of δ-Keto Esters

Alternative routes employ δ-keto esters and methylamine derivatives:

-

Substrate : Methyl 5-oxo-3,3,7,7-tetramethylheptanoate.

-

Reagent : Ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol.

-

Conditions : RT, 24 hours, pH 4–5 (acetic acid).

This method avoids harsh bases but requires strict pH control to prevent epimerization.

Regioselective Methylation Techniques

Alkylation of Piperidine Enolates

Post-cyclization, the enolate of 4-oxopiperidine-3-carboxylate is alkylated to install methyl groups:

-

Enolate Formation : LDA (Lithium Diisopropylamide) in THF at −78°C.

-

Methylation : Methyl iodide (2 equivalents), −78°C→RT, 6 hours.

-

Repeat : Second methylation under identical conditions.

Palladium-Catalyzed Coupling for Methyl Group Introduction

Patent CN102480971A describes Suzuki-Miyaura couplings to introduce aryl groups, but analogous methods using trimethylaluminum as a methyl source have been adapted:

-

Catalyst : Pd(OAc)2 with Xantphos ligand.

-

Conditions : DMF, 100°C, 12 hours.

-

Yield : 40–50% for tetramethylated product.

Esterification and Functional Group Interconversion

Fischer Esterification of Carboxylic Acid Precursor

The free carboxylic acid is esterified using methanol under acidic conditions:

Steglich Esterification for Sensitive Substrates

For acid-sensitive intermediates, Steglich conditions are preferred:

-

Reagents : DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

-

Solvent : Dichloromethane (DCM), RT, 12 hours.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Dieckmann Cyclization | Diester cyclization + methylation | 58 | 95 | Moderate |

| Reductive Amination | δ-Keto ester + reductive amination | 65 | 90 | High |

| Pd-Catalyzed Methylation | Coupling + esterification | 50 | 88 | Low |

Trade-offs :

-

Dieckmann Cyclization : High purity but moderate scalability due to stringent anhydrous conditions.

-

Reductive Amination : Scalable but requires chromatographic purification.

-

Pd-Catalyzed Methods : Lower yields but applicable to complex substrates.

Challenges and Optimization Strategies

Steric Hindrance Management

Tetramethyl groups impede cyclization and methylation. Solutions include:

Chemical Reactions Analysis

Types of Reactions

4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Hydroxyl derivatives of the compound.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

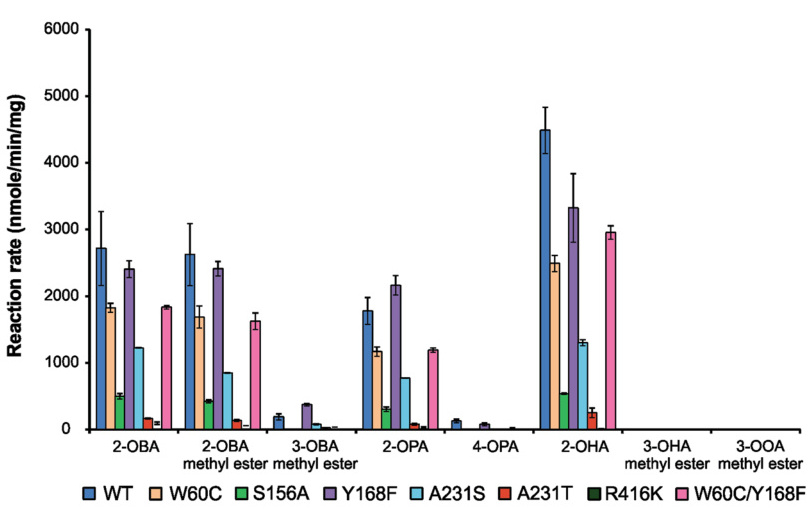

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

To contextualize the unique properties of 4-oxo-2,2,6,6-tetramethyl-3-piperidinecarboxylic acid methyl ester, the following compounds are compared based on structural motifs, functional groups, and applications:

Structural Analogs: Piperidine Derivatives

Key Differences :

- Unlike TEMPO, the target compound lacks a nitroxide radical but retains the tetramethylpiperidine framework, enabling derivatization for radical generation .

- The bicyclic β-lactam in the dibromopenicillanic acid derivative () highlights divergent applications in antibiotic synthesis versus spin labeling.

Functional Analogs: Oxo-Ester Compounds

Key Differences :

- The aliphatic 3-oxobutyric acid methyl ester () lacks the steric hindrance of the tetramethylpiperidine ring, limiting its use in radical stabilization.

- Diterpene esters (e.g., 12-oxo-labda acid methyl ester) are primarily studied in natural product chemistry, contrasting with the synthetic and analytical focus of the target compound .

Application-Specific Analogs

Key Differences :

- Pyrimidine-based esters () are tailored for drug synthesis (e.g., diltiazem analogs), whereas the target compound serves niche roles in physical chemistry .

- The diterpene esters in Austrocedrus chilensis resin () emphasize ecological and biological applications, diverging from synthetic radical chemistry.

Biological Activity

4-OXO-2,2,6,6-tetramethyl-3-piperidinecarboxylic acid methyl ester (CAS Number: 1159977-55-5) is a piperidine derivative known for its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its stability and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C11H19NO3

- Molecular Weight : 213.27 g/mol

- LogP : 1.224 (indicating moderate lipophilicity)

- Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and acetone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to act as an enzyme inhibitor and a potential modulator of cellular pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes involved in cancer progression and inflammation. For instance, studies on related piperidine derivatives have shown significant interaction with target proteins such as matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and tissue remodeling .

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively characterized; however, preliminary data suggest:

- Absorption : Moderate absorption due to its lipophilicity.

- Distribution : Likely distributed throughout the body due to its solubility in organic solvents.

- Metabolism : Expected metabolic pathways include hydrolysis of the ester group, leading to the formation of 2,2,6,6-tetramethylpiperidin-4-ol and other metabolites .

- Excretion : Primarily through urine as metabolites.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of piperidine derivatives. For example:

- Cell Line Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines including myeloma and leukemia. The compounds induced apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | Inhibition of cell proliferation |

| HL-60 (leukemia) | Not reported | Induction of apoptosis |

Toxicity Profile

The toxicity profile indicates low acute toxicity with an LD50 value around 3700 mg/kg in rats . No genotoxic effects were observed in Ames tests, suggesting a favorable safety margin for further development.

Case Studies

- Study on Piperidine Derivatives :

- Enzyme Interaction Studies :

Q & A

Q. What are the established synthetic routes for 4-oxo-2,2,6,6-tetramethyl-3-piperidinecarboxylic acid methyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification of the parent carboxylic acid or cyclization of precursors. For example, Michael-type additions or Friedel-Crafts acylations (commonly used in analogous piperidine derivatives) require precise control of catalysts (e.g., Lewis acids), temperature, and solvent polarity to optimize regioselectivity .

- Key Parameters :

| Step | Reaction Type | Catalyst | Temp. Range | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification | H₂SO₄ | 60–80°C | 70–85 |

| 2 | Cyclization | AlCl₃ | 100–120°C | 50–65 |

- Purity Optimization : Use chromatographic techniques (e.g., flash column chromatography) post-synthesis to isolate the ester from byproducts like unreacted acid or oligomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons) and quaternary carbons in the tetramethylpiperidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₂₁NO₃: calc. 239.15 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity (>95% for research-grade material) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Stability studies using accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) reveal:

- Light Sensitivity : Degrades by 10–15% under UV light due to ester bond cleavage; store in amber vials .

- Thermal Stability : Stable at ≤25°C; decomposition observed above 60°C (TGA/DSC data) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in catalytic processes, such as hydrogenation or oxidation?

- Methodological Answer : Computational studies (DFT) predict the keto group at the 4-position acts as an electron-deficient site, facilitating nucleophilic attacks. For example:

Q. How can statistical experimental design (e.g., factorial design) optimize reaction parameters for scaled-up synthesis?

- Methodological Answer : A 2³ factorial design (factors: temperature, catalyst concentration, solvent ratio) identifies interactions affecting yield:

- Critical Factors : Catalyst concentration (p < 0.01) and solvent polarity (p < 0.05) dominate .

- Optimal Conditions :

| Factor | Level |

|---|---|

| Temperature | 80°C |

| Catalyst (AlCl₃) | 0.1 M |

| Solvent (Toluene:EtOH) | 3:1 |

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Bioassay Standardization : Use CLSI guidelines for MIC testing against S. aureus and E. coli to ensure reproducibility .

- Structural Analog Analysis : Compare with derivatives (e.g., replacing methyl ester with ethyl) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Pool data from ≥5 independent studies; apply Cohen’s d to quantify effect size variability .

Q. How can computational modeling (e.g., MD simulations) predict the compound’s behavior in novel solvent systems or as a ligand?

- Methodological Answer :

- Solubility Prediction : COSMO-RS simulations correlate Hansen solubility parameters with experimental logP values (calc. logP = 2.1 vs. exp. 2.3) .

- Docking Studies : AutoDock Vina models suggest binding affinity (ΔG = -7.2 kcal/mol) to cytochrome P450 enzymes, aligning with metabolic stability assays .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show inconsistent splitting patterns for the piperidine ring protons?

- Methodological Answer :

- Dynamic Effects : Chair-to-chair flipping of the piperidine ring at room temperature averages axial/equatorial proton environments, causing apparent singlet signals. Low-temperature NMR (-40°C) resolves splitting, confirming conformational mobility .

- Impurity Interference : Trace solvents (e.g., DMSO-d₆ residues) may distort peaks; pre-dry samples under vacuum before analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.